molecular formula C7H9FN2O2 B13939438 5-Fluoro-2,6-dimethoxy-3-pyridinamine

5-Fluoro-2,6-dimethoxy-3-pyridinamine

Cat. No.: B13939438
M. Wt: 172.16 g/mol
InChI Key: FBVSHWDROMCUFF-UHFFFAOYSA-N
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Description

5-Fluoro-2,6-dimethoxy-3-pyridinamine is a fluorinated pyridine derivative featuring amino, methoxy, and fluorine substituents at positions 3, 2/6, and 5, respectively. Fluorinated pyridines are often utilized as bioactive intermediates due to their enhanced metabolic stability and binding affinity compared to non-fluorinated analogs . The methoxy groups may confer improved solubility and steric effects, while the amino group provides a site for further functionalization.

Properties

Molecular Formula

C7H9FN2O2

Molecular Weight

172.16 g/mol

IUPAC Name

5-fluoro-2,6-dimethoxypyridin-3-amine

InChI

InChI=1S/C7H9FN2O2/c1-11-6-4(8)3-5(9)7(10-6)12-2/h3H,9H2,1-2H3

InChI Key

FBVSHWDROMCUFF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=N1)OC)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the substitution reactions .

Industrial Production Methods

Industrial production methods for fluorinated pyridines, including 5-Fluoro-2,6-dimethoxy-3-pyridinamine, often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the efficient production of these compounds .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,6-dimethoxy-3-pyridinamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. Conditions often involve the use of catalysts, such as palladium catalysts in coupling reactions, and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted pyridines .

Mechanism of Action

The mechanism of action of 5-Fluoro-2,6-dimethoxy-3-pyridinamine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and the compound’s structure .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Below is a detailed analysis:

Compound Name Substituents (Positions) Key Features Potential Applications Reference ID
5-Fluoro-2,6-dimethoxy-3-pyridinamine -NH₂ (3), -OCH₃ (2,6), -F (5) High polarity, steric hindrance Drug intermediates, agrochemicals -
5-Fluoro-3-iodopyridin-2-amine -NH₂ (2), -I (3), -F (5) Heavy atom (I) for radiolabeling Imaging agents, catalysis
5-Fluoro-2',3'-dideoxycytidine Deoxyribose-linked cytidine analog Antiviral activity Nucleoside reverse transcriptase inhibitors
n-Benzyl-n-ethyl-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine -Bpin (5), -NHR groups (2) Boron-containing, Suzuki coupling Cross-coupling reactions, drug design
5-Amino-2-fluoropyridine -NH₂ (5), -F (2) Minimal steric bulk, planar structure Ligand synthesis, fluorescence probes
Key Observations:

Substituent Positioning :

  • The target compound’s methoxy groups at positions 2 and 6 introduce significant steric hindrance compared to smaller substituents (e.g., -F or -NH₂ in ). This may limit its utility in tight-binding enzymatic pockets but enhance stability against metabolic degradation.
  • In contrast, 5-Fluoro-3-iodopyridin-2-amine incorporates iodine at position 3, enabling applications in radiochemistry but increasing molecular weight and reducing solubility.

This contrasts with electron-withdrawing groups like -Bpin in , which may enhance electrophilic reactivity.

Functionalization Potential: The amino group in the target compound allows for derivatization (e.g., amide coupling, as seen in ), similar to 5-Amino-2-fluoropyridine . However, the presence of methoxy groups may necessitate protective strategies during synthesis.

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